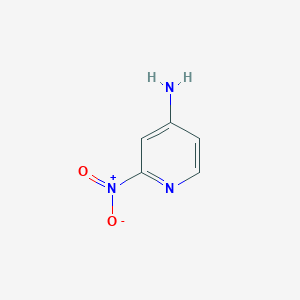

4-Amino-2-nitropyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFUWAVLEWIOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340408 | |

| Record name | 4-Amino-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-64-4 | |

| Record name | 2-Nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Nitropyridine and Its Isomers

Direct Nitration Strategies for Pyridine (B92270) Precursors

Direct nitration stands as a fundamental approach for synthesizing nitropyridine derivatives. The regiochemical outcome of these reactions is heavily influenced by the directing effects of the substituents already present on the pyridine ring and the specific nitrating agents employed.

The nitration of 2-Chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid is a documented method for producing a mixture of its nitro isomers. google.com This electrophilic aromatic substitution reaction yields both 4-Amino-2-chloro-3-nitropyridine (B48866) and 4-Amino-2-chloro-5-nitropyridine simultaneously. google.com The process involves using 2-chloro-4-aminopyridine as the starting material and a mixed acid system, typically composed of 65% nitric acid and concentrated sulfuric acid, to generate the nitronium ion (NO₂⁺) necessary for the reaction. google.com

The reaction results in a high total yield of the isomeric mixture, reported to be between 95-98%. google.com Subsequent purification and separation of these isomers are crucial to isolate the desired products. google.com

Table 1: Isomer Yields from Nitration of 2-Chloro-4-aminopyridine

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| 4-Amino-2-chloro-3-nitropyridine | 75-85 | 95-99 |

| 4-Amino-2-chloro-5-nitropyridine | 15-25 | 95-99 |

Data sourced from patent CN103819398B. google.com

The nitration of 4-acylaminopyridines serves as a synthetic route to various substituted pyridines. ntnu.no Research has demonstrated that this method can produce precursors for compounds like 3,4-diaminopyridine (B372788) and imidazo[4,5-c]pyridines. ntnu.no The acylamino group acts as a directing group, influencing the position of the incoming nitro group on the pyridine ring. This strategy is part of a broader investigation into the chemistry of nitropyridines, providing access to a range of derivatives. ntnu.no

An alternative pathway to certain heterocyclic structures involves the nitration of 4-pyridyl carbamates. ntnu.no This approach has been utilized to create cyclic ureas, such as 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which has noted biological activities. ntnu.nontnu.no A notable advancement in this area is the development of a solvent-free, or "green," method for this transformation, which can produce the target cyclic urea (B33335) in excellent yield. ntnu.no The stability and reactivity of the resulting nitropyridine carbamates are key factors in their subsequent synthetic applications. ntnu.no

In the nitration of substituted pyridines, the formation of multiple regioisomers is a common outcome that necessitates effective separation techniques. smolecule.com For instance, during the nitration of 2-chloro-4-aminopyridine, both the 3-nitro and 5-nitro isomers are formed. google.com The primary method for isolating the pure isomers from the reaction mixture is recrystallization, which leverages the different solubility properties of the various nitrated products in specific solvents. google.comsmolecule.com

In the case of nitrating 2-aminopyridine (B139424), the formation of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) occurs. sapub.org The separation of these isomers can be achieved by steam distillation. This is possible due to the formation of an intramolecular hydrogen bond between the ortho-positioned amino and nitro groups in the 2-amino-3-nitropyridine isomer, which hinders intermolecular hydrogen bonding and makes it more volatile than the 5-nitro isomer. sapub.org The disproportionate yields of isomers can sometimes be explained by factors beyond simple steric hindrance, with concepts like "electric hindrance" being proposed to account for the observed regiochemistry. sapub.org

Reduction-Based Synthetic Routes

Reduction reactions provide an alternative synthetic avenue, typically involving the conversion of a nitro group to an amino group on a pre-existing pyridine scaffold.

The synthesis of 4-Amino-2-chloropyridine (B126387) can be achieved through a nitration-reduction sequence starting from 2-chloropyridine (B119429). evitachem.comguidechem.com This multi-step process begins with the oxidation of 2-chloropyridine, often using hydrogen peroxide in acetic acid, to form 2-Chloropyridine-N-oxide. evitachem.comguidechem.com This intermediate is then nitrated, typically with a mixed acid of sulfuric and nitric acid, to yield 2-chloro-4-nitropyridine-N-oxide. evitachem.comgoogle.com The final step is the reduction of this nitro compound to the desired 4-Amino-2-chloropyridine. evitachem.comguidechem.com Common reducing agents for this transformation include iron powder in an acidic medium like acetic acid or with hydrochloric acid as a catalyst. guidechem.comgoogle.com This reduction specifically converts the nitro group to an amine while leaving the chloro substituent intact.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 4-Amino-2-nitropyridine |

| 2-Chloro-4-aminopyridine |

| 4-Amino-2-chloro-3-nitropyridine |

| 4-Amino-2-chloro-5-nitropyridine |

| 4-Acylaminopyridine |

| 3,4-Diaminopyridine |

| Imidazo[4,5-c]pyridine |

| 4-Pyridyl Carbamate (B1207046) |

| 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

| 2-Aminopyridine |

| 2-Amino-3-nitropyridine |

| 2-Amino-5-nitropyridine |

| 2-Chloro-4-nitropyridine |

| 4-Amino-2-chloropyridine |

| 2-Chloropyridine |

| 2-Chloropyridine-N-oxide |

| 2-Chloro-4-nitropyridine-N-oxide |

| Nitric acid |

| Sulfuric acid |

| Hydrogen peroxide |

| Acetic acid |

| Iron powder |

Reduction of 2-Chloro-4-cyanopyridine (B57802)

The reduction of cyanopyridine derivatives serves as a pathway to aminomethylpyridines or aminopyridines, depending on the reaction conditions and the starting material. While not a direct route to this compound, the reduction of 2-chloro-4-cyanopyridine is a known method for producing related aminopyridine intermediates. For instance, reacting 2-chloro-4-cyanopyridine with ammonia (B1221849) can yield 2-Amino-4-cyanopyridine. guidechem.com This transformation involves the nucleophilic substitution of the chloro group by an amino group. Subsequent reduction of the cyano group would be required to form an aminomethyl group, which is outside the scope of forming a simple amino group at that position.

Alternatively, the reduction of a related compound, 2-nitro-4-cyanopyridine, using iron powder and acetic acid, directly yields 2-Amino-4-cyanopyridine. guidechem.com This process involves the selective reduction of the nitro group to an amine without affecting the cyano group.

Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids for 4-Aminopyridine (B3432731) Synthesis

A well-established route for the synthesis of 4-Aminopyridine involves the reduction of 4-Nitropyridine-N-oxide. This method often employs iron metal in the presence of a mineral or organic acid. A common procedure involves reducing 4-Nitropyridine-N-oxide with iron powder and acetic acid at reflux temperature, which can produce 4-Aminopyridine in nearly quantitative yield. semanticscholar.org However, this specific method often requires continuous extraction of the product with a solvent like diethyl ether. semanticscholar.org

To circumvent extensive extraction procedures, the reaction has been studied with other acids. The reduction using iron and hydrochloric acid provides 4-Aminopyridine in good yields (80-85%), though it may also produce by-products such as 4-aminopyridine-N-oxide and 4-pyridone. semanticscholar.org Using iron with 25-30% sulfuric acid results in a slower reaction but can lead to a better yield of the desired 4-Aminopyridine. semanticscholar.org Following the reduction, the product is typically isolated by neutralizing the reaction mixture, filtering, and extracting with a suitable solvent like ethyl acetate, which can provide yields of 85-90%. semanticscholar.org

| Reducing System | Key Conditions | Product | Yield | By-products | Reference |

|---|---|---|---|---|---|

| Iron / Acetic Acid | Reflux, Continuous Diethyl Ether Extraction | 4-Aminopyridine | Quantitative (Overall 65% from Pyridine) | - | semanticscholar.org |

| Iron / Hydrochloric Acid | Aqueous | 4-Aminopyridine | 80-85% | 4-Aminopyridine-N-oxide, 4-Pyridone | semanticscholar.org |

| Iron / Sulfuric Acid (25-30%) | Aqueous, Slower Reaction | 4-Aminopyridine | >85-90% | - | semanticscholar.org |

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic and heteroaromatic amines, including various aminonitropyridine isomers. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is a common and efficient method. For instance, the nitro group in nitropyridine derivatives can be reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst. mdpi.com This method is often clean and high-yielding.

Chemical reduction methods are also widely used. Iron powder in an acidic medium, such as acetic acid or in the presence of ammonium (B1175870) chloride, is a classic and cost-effective method for this transformation. mdpi.comchemicalbook.com For example, the reduction of 2-chloro-4-nitropyridine-N-oxide to 4-Amino-2-chloropyridine is effectively carried out using iron powder in acetic acid. chemicalbook.com Similarly, the reduction of 2-chloro-3-nitropyridine (B167233) can be accomplished with iron in the presence of ammonium chloride. mdpi.com Other metals like tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid have also been historically used for the reduction of nitropyridines.

| Method | Reagents | Typical Substrate | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Nitropyridine Derivatives | mdpi.com |

| Chemical Reduction | Fe / Acetic Acid | 2-Chloro-4-nitropyridine-N-oxide | chemicalbook.com |

| Chemical Reduction | Fe / NH₄Cl | 2-Chloro-3-nitropyridine | mdpi.com |

| Chemical Reduction | Sn / HCl or SnCl₂ / HCl | Nitropyridine Derivatives | - |

Multi-Step Synthesis Approaches

Synthesis via Azide (B81097) Method

The azide method provides a route to aminopyridines through the formation and subsequent reduction of an azide intermediate. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction where a halide on the pyridine ring is displaced by an azide ion, usually from sodium azide (NaN₃). mdpi.com

For example, 2-azido-3-nitropyridines can be synthesized from the corresponding 2-chloro-3-nitropyridines by reacting them with sodium azide. mdpi.com The resulting aryl azide can then be reduced to the corresponding aminopyridine. A variety of reagents can be used for the reduction of azides to amines, including catalytic hydrogenation or treatment with reagents like triphenylphosphine (B44618) (the Staudinger reaction). organic-chemistry.org This two-step sequence of azidation followed by reduction is a versatile strategy for installing an amino group on a pyridine ring that is activated towards nucleophilic substitution. mdpi.comresearchgate.net

Synthesis via 2,4-Dihydroxypyridine (B17372) Chlorination and Amination

Starting from 2,4-dihydroxypyridine, multi-step syntheses can be devised to produce various substituted aminopyridines. guidechem.comgoogle.com While a direct pathway to this compound is not explicitly detailed, a logical sequence can be constructed based on known reactions of dihydroxypyridines.

A process for preparing 2,4-dihydroxy-3-nitropyridine (B116508) involves the direct nitration of 2,4-dihydroxypyridine with nitric acid. google.com Following nitration, the hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This would yield a dichloronitropyridine intermediate. Subsequent selective amination, where one of the chloro groups is replaced by an amino group, could lead to the formation of a chloro-aminonitropyridine. The regioselectivity of the amination step would be crucial in determining the final isomer produced.

Pyridine Oxidation, Nitration, Rechlorination, and Ammoniation

A versatile, multi-step approach for synthesizing substituted pyridines begins with the oxidation of the pyridine ring itself. chemicalbook.comguidechem.com This sequence allows for the controlled introduction of various functional groups.

Oxidation: Pyridine is first oxidized to Pyridine-N-oxide, often using an oxidizing agent like hydrogen peroxide in acetic acid. chemicalbook.comgoogleapis.com The N-oxide is crucial as it activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position.

Nitration: The Pyridine-N-oxide is then nitrated, typically with a mixture of nitric acid and sulfuric acid, to yield 4-Nitropyridine-N-oxide. googleapis.comresearchgate.net

Chlorination: The 4-Nitropyridine-N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This step can introduce a chlorine atom at the 2-position and may also remove the N-oxide oxygen, leading to a compound like 2-chloro-4-nitropyridine.

Ammoniation: The final step would involve the nucleophilic substitution of the chloro group with an amino group, a process known as ammoniation or amination. This is typically carried out using ammonia. This sequence of reactions provides a logical pathway to synthesize chloro-aminonitropyridine isomers, which are valuable intermediates in organic synthesis.

2-Aminopyridine Oxidation followed by Chlorination

The synthesis of chloro- and nitro-substituted aminopyridines can be approached by first oxidizing 2-aminopyridine and subsequently introducing a chlorine atom. While specific details for the direct synthesis of this compound via this exact sequence are not extensively documented in the provided results, analogous transformations are common in pyridine chemistry. guidechem.comchemicalbook.com The oxidation of 2-aminopyridine can produce 2-nitropyridine (B88261). e-bookshelf.de Subsequent chlorination would then need to be directed to the desired position, a process that can be influenced by the existing nitro group.

2-Aminopyridine Chlorination followed by Oxidation

An alternative pathway involves the initial chlorination of 2-aminopyridine, followed by an oxidation step to introduce the nitro group. guidechem.comchemicalbook.com For instance, the synthesis of 2-amino-4-chloro-3-nitropyridine, an isomer of the target compound, relies on the nitration of a 2-chloro-4-aminopyridine precursor. smolecule.com This suggests that a chlorinated aminopyridine can be a viable intermediate for subsequent nitration. The success of this method hinges on controlling the regioselectivity of the nitration on the pre-chlorinated pyridine ring.

Isonicotinic Acid Chlorination and Ammoniation Synthesis Method

A multi-step synthesis beginning with isonicotinic acid provides another route to related compounds like 4-Amino-2-chloropyridine. guidechem.comchemicalbook.com This method involves the following key transformations:

N-oxidation: Isonicotinic acid is first converted to isonicotinic acid N-oxide using an oxidizing agent such as hydrogen peroxide. guidechem.com

Amidation: The N-oxide is then amidated to form isonicotinamide-N-oxide.

Chlorination: The N-oxide functional group activates the 2-position of the pyridine ring, facilitating chlorination with a reagent like phosphorus pentachloride (PCl₅) to yield 2-chloro-4-isonicotinamide. guidechem.com

Hofmann Degradation: Finally, the amide is converted to a primary amine via Hofmann degradation using sodium hypochlorite (B82951) in an alkaline solution to produce 4-Amino-2-chloropyridine. guidechem.comchemicalbook.com

While this method is noted for using inexpensive starting materials, the lengthy synthetic sequence can lead to significant material loss, which may limit its application on an industrial scale. guidechem.comchemicalbook.com

Modern and Green Chemistry Approaches in this compound Synthesis

Solvent-Free Methods

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. For the synthesis of related aminopyridine derivatives, multicomponent reactions have been developed that proceed without a solvent. mdpi.comnih.gov For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields by heating 3-cyano-2-aminopyridines with triethyl orthoformate and various primary amines in a one-pot, solvent-free process. mdpi.com This approach offers advantages such as reduced waste, shorter reaction times, and simpler purification procedures. mdpi.comnih.gov

Continuous Flow Synthesis Techniques for 4-Nitropyridine (B72724) Intermediates

Continuous flow chemistry has emerged as a powerful tool for the safe and scalable synthesis of energetic intermediates like 4-nitropyridine. researchgate.netresearcher.lifemdpi.com The traditional batch synthesis of 4-nitropyridine from pyridine N-oxide involves highly exothermic nitration, which can be difficult to control on a large scale and poses a risk of runaway reactions and the formation of explosive byproducts. researchgate.net

Continuous flow systems address these challenges by using microreactors with high surface-area-to-volume ratios, which allow for excellent heat transfer and precise temperature control. researchgate.netgoogle.com A two-step continuous flow process for 4-nitropyridine has been successfully developed:

Nitration: Pyridine N-oxide is reacted with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a microreactor to form 4-nitropyridine N-oxide. researchgate.netmdpi.com

Reduction: The resulting 4-nitropyridine N-oxide is then reacted with a reducing agent, such as phosphorus trichloride (B1173362) (PCl₃), to yield the final 4-nitropyridine product. researchgate.netmdpi.com

This methodology minimizes the accumulation of hazardous intermediates, thereby enhancing safety. researchgate.netmdpi.com Optimized continuous flow processes have demonstrated high throughput and yields, achieving up to 0.716 kg of 4-nitropyridine per day with an 83% yield. researchgate.netresearcher.life

Challenges in Industrial Scale Synthesis of this compound and Related Compounds

The scale-up of synthetic routes for this compound and its isomers from the laboratory to an industrial setting presents several significant challenges.

Thermal Safety: Nitration reactions are highly exothermic, creating a substantial risk of thermal runaway, especially in large-scale batch reactors where heat dissipation is less efficient. smolecule.com This necessitates specialized equipment and stringent safety protocols to manage the reaction temperature effectively. smolecule.comresearchgate.net

Hazardous Intermediates: The synthesis often involves highly energetic and potentially explosive intermediates, such as nitrated pyridine N-oxides. smolecule.comresearchgate.net The accumulation of these materials in batch processes is a major safety concern. Continuous flow reactors can mitigate this risk by minimizing the volume of reactive intermediates at any given time. researchgate.netmdpi.com

Product Separation and Purification: The nitration of aminopyridine derivatives can lead to the formation of multiple isomers, which can be difficult and costly to separate on an industrial scale. orgsyn.org For example, the nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine and the major product, 2-amino-5-nitropyridine, requiring tedious separation processes. orgsyn.org

Reagent Toxicity and Handling: The use of toxic, flammable, and explosive raw materials and intermediates poses significant handling challenges and requires specialized infrastructure to ensure worker and environmental safety. guidechem.comchemicalbook.com

These challenges highlight the need for continued research and development of more robust, safer, and economically viable manufacturing processes for these important chemical compounds.

Raw Material Availability and Toxicity

The accessibility and inherent hazards of the raw materials are primary considerations in the synthesis of this compound and its isomers. The selection of starting materials is often a balance between cost-effectiveness, availability, and the safety of the chemical process.

Common precursors for the synthesis of aminonitropyridines include aminopyridines, chloropyridines, and pyridine itself. For instance, 2-aminopyridine is a readily available starting material for producing various derivatives. mdpi.comepa.gov Similarly, 2-chloropyridine is an inexpensive and common raw material used in the synthesis of compounds like 4-amino-2-chloropyridine. chemicalbook.com The synthesis of 4-aminopyridine can start from pyridine, which undergoes oxidation, nitration, and subsequent reduction. google.com

However, many of the precursors and reagents used in these syntheses exhibit significant toxicity. 4-aminopyridine, for example, is classified as fatal if swallowed and causes skin and eye irritation. lobachemie.comsuvchemlaboratorychemicals.com It is a neurotoxin that can cause convulsions and seizures by blocking potassium channels. epa.govnih.gov The toxicity of these precursors necessitates stringent safety protocols during handling and synthesis to minimize exposure and environmental release. For instance, the synthesis of 4-amino-2-chloropyridine can involve highly toxic, flammable, and explosive intermediates, which complicates industrial-scale production. chemicalbook.com

The nitrating agents used, such as nitric acid in combination with sulfuric acid, are highly corrosive and require careful handling. google.com The synthesis of energetic materials derived from nitropyridines also highlights the hazardous nature of these compounds and their precursors. researchgate.net

Table 1: Availability and Toxicity of Raw Materials

| Raw Material | Availability | Key Toxicological Hazards |

|---|---|---|

| 4-Aminopyridine | Commercially available | Fatal if swallowed, causes skin and eye irritation, neurotoxin. epa.govlobachemie.comsuvchemlaboratorychemicals.comnih.gov |

| 2-Aminopyridine | Readily available | Acutely toxic, potential for chronic toxicity. epa.gov |

| 2-Chloropyridine | Inexpensive and common | Data on specific toxicity is less detailed, but intermediates can be hazardous. chemicalbook.com |

| Pyridine | Widely available | Used in syntheses that involve hazardous nitration and reduction steps. google.com |

| Nitric Acid/Sulfuric Acid | Common industrial chemicals | Highly corrosive. google.com |

Product Separation and Purification Difficulties

A significant challenge in the synthesis of this compound and its isomers is the separation and purification of the desired product from a mixture of isomers and byproducts. The nitration of substituted pyridines often leads to the formation of multiple regioisomers, which can have very similar physical and chemical properties, making their separation difficult. google.comsmolecule.com

For example, the nitration of 4-amino-2-chloropyridine yields a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. google.com Similarly, the nitration of 2-aminopyridine produces a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. sapub.org The separation of these isomers is crucial for obtaining a pure product for subsequent applications.

Various techniques are employed to overcome these separation challenges. Recrystallization is a primary method, relying on the differential solubilities of the isomers in specific solvents. google.comsmolecule.com The choice of solvent is critical for effective separation. For instance, in the separation of 4-amino-2-chloro-3-nitropyridine and its 5-nitro isomer, recrystallization from ethanol (B145695) can be used. google.com

Chromatographic methods, such as column chromatography, are also utilized for purification. However, these methods can be time-consuming and may not be easily scalable for industrial production. The separation of a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine (B133513) was noted to be difficult even with chromatography. researchgate.net

Other separation techniques that have been explored include sublimation and steam distillation. sapub.org The separation of 2-amino-3-nitropyridine from 2-amino-5-nitropyridine can be achieved by steam distillation due to the formation of an intramolecular hydrogen bond in the 3-nitro isomer, which makes it more volatile. sapub.org More advanced techniques like centrifugal partition chromatography (CPC) and high-resolution ion mobility spectrometry-mass spectrometry (IMS-MS) are also being investigated for the separation of complex isomeric mixtures. rotachrom.comtofwerk.com

Table 2: Separation Techniques for Aminonitropyridine Isomers

| Isomeric Mixture | Separation Technique(s) | Key Challenges |

|---|---|---|

| 4-Amino-2-chloro-3-nitropyridine and 4-Amino-2-chloro-5-nitropyridine | Recrystallization | Similar solubility profiles can make complete separation difficult. google.com |

| 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | Steam distillation, Sublimation, Crystallization | The 5-nitro isomer is the major product, requiring efficient separation of the minor 3-nitro isomer. sapub.org |

| 2,6-Dichloro-4-nitropyridine-1-oxide and 2,6-Dichloro-4-nitropyridine | Chromatography | Difficult to separate even with chromatographic methods. researchgate.net |

| Mixed aminopyridines (e.g., 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine) | Crystallization and Rectification | Requires a coupled technology approach for complete separation. google.com |

Chemical Reactivity and Reaction Mechanisms of 4 Amino 2 Nitropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Amino-2-nitropyridine is susceptible to nucleophilic attack, a reactivity pattern influenced by the electronic effects of its substituents. The amino group at the 4-position is an electron-donating group, while the nitro group at the 2-position is a strong electron-withdrawing group. This substitution pattern activates the pyridine ring for nucleophilic substitution reactions.

In halogenated derivatives of this compound, the halogen atom can be displaced by a variety of nucleophiles. The electron-withdrawing nitro group, positioned ortho to a halogen, significantly facilitates this substitution. For instance, in 2-chloro-5-nitropyridine, the chlorine atom is readily substituted by nucleophiles. ntnu.no The presence of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. abertay.ac.uk

Research on related nitropyridine systems, such as 2,4-dichloro-5-nitropyridine, demonstrates that the chlorine atoms are labile and can be selectively replaced by nucleophiles. The regioselectivity of these reactions is a key aspect, with the position of the nitro group playing a crucial role in directing the incoming nucleophile. In the context of this compound derivatives, a halogen at the 2-position would be highly activated towards nucleophilic displacement due to the para-amino group and the ortho-nitro group.

An interesting and less common reaction pathway observed in nitropyridine chemistry is nucleophilic substitution accompanied by the migration of the nitro group. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown the formation of an unexpected product where the nitro group has migrated from the 4-position to the 3-position. clockss.org This phenomenon has also been observed with 2-nitropyridine (B88261) derivatives. clockss.org

The mechanism of this nitro group migration is thought to proceed through a complex pathway. It has been suggested that in polar aprotic solvents, the reaction can lead to this rearrangement. clockss.orgresearchgate.net One proposed mechanism involves the formation of an intermediate in which the nitro group shifts via a three-membered ring. researchgate.net Another possibility is a dntb.gov.ua sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to a carbon on the ring. researchgate.netntnu.no

The regioselectivity of nucleophilic substitution reactions on the pyridine ring of compounds like this compound is governed by a combination of electronic and steric factors.

Electronic Factors:

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. abertay.ac.uk In this compound, the 2- and 6-positions are activated by the nitro group.

The electron-donating amino group at the 4-position further influences the electron distribution in the ring, potentially directing nucleophiles to specific locations. researchgate.net

Computational studies using Density Functional Theory (DFT) can predict the most likely sites for nucleophilic attack by calculating electrostatic potential maps and analyzing frontier molecular orbitals (HOMO-LUMO).

Steric Factors:

The size of the nucleophile and the substituents already present on the pyridine ring can influence the site of attack. Bulky nucleophiles may preferentially attack less sterically hindered positions.

Solvent and Base Effects:

The solvent can play a significant role. As mentioned, polar aprotic solvents have been shown to facilitate nitro group migration during nucleophilic substitution. clockss.orgresearchgate.net

The presence and nature of a base can also affect the reaction pathway and product distribution. researchgate.net

A systematic study on the reaction of 3-bromo-4-nitropyridine with amines explored the effects of temperature, solvent, and base on the selectivity between direct substitution and nitro-group migration. clockss.org

Interactive Data Table: Factors in Nucleophilic Substitution

| Factor | Influence on Reactivity and Regioselectivity | Example from Research |

| Position of Nitro Group | Activates ortho and para positions for nucleophilic attack. | In 2,4-dichloro-5-nitropyridine, the nitro group at position 5 activates the chlorine at position 4. |

| Solvent Polarity | Polar aprotic solvents can promote nitro group migration. clockss.orgresearchgate.net | Nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines occurs in polar aprotic solvents. clockss.orgresearchgate.net |

| Nature of Nucleophile | Stronger nucleophiles can lead to different reaction pathways. | Not explicitly detailed for this compound in the provided context. |

| Presence of a Base | Can influence the formation of intermediates and the final product ratio. researchgate.net | Base-catalysis is relevant in a proposed pathway for nitro group migration. researchgate.net |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a synthetic route to diaminopyridines.

The reduction of the nitro group in this compound yields 2,4-diaminopyridine. This transformation is a common and synthetically useful reaction. Various reducing agents can be employed to achieve this conversion. For instance, the reduction of 2-amino-4-nitropyridine N-oxide, a related compound, is a key step in a multi-step synthesis of 2,4-diaminopyridine. google.com

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. mdpi.com For nitropyridines, this method can be highly effective.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): This is a versatile and commonly used catalyst for the hydrogenation of nitro groups. mdpi.com

Platinum-based catalysts: These are also effective for the reduction of nitroarenes. mdpi.com

Iron in the presence of an acid: Reduction with iron powder in an acidic medium, such as acetic acid or hydrochloric acid, is a classical and often high-yielding method for converting nitro groups to amines. mdpi.orge-bookshelf.de For example, 4-nitropyridine (B72724) 1-oxide can be reduced to 4-aminopyridine (B3432731) in excellent yield using iron and acetic acid. e-bookshelf.de

Tin(II) chloride: A solution of tin(II) chloride in hydrochloric acid is another common reagent for the reduction of nitroarenes.

The choice of catalyst and reaction conditions can sometimes be tuned to achieve selective reduction. For instance, in some cases, the reduction can be stopped at the hydroxylamine (B1172632) stage. mdpi.com However, for the synthesis of the corresponding diamine from this compound, complete reduction to the amino group is the desired outcome.

Reactions Involving the Amino Group

The exocyclic amino group at the C-4 position of this compound is a key site for chemical modification. Its nucleophilicity allows it to participate in a variety of reactions, including acylation and condensation, leading to the formation of a diverse range of derivatives.

The amino group of this compound can be readily acylated by reacting with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-pyridyl amides. nih.govresearchgate.net The reactivity of the amino group is influenced by the electronic effects of the pyridine ring nitrogen and the nitro group. While the ring nitrogen and the C-2 nitro group are electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the amino group, it remains sufficiently reactive for acylation under appropriate conditions.

The mechanism of acylation for aminopyridines can proceed either by direct attack of the exocyclic amino nitrogen on the acylating agent or via an initial N-acylation of the pyridine ring nitrogen to form an N-acylpyridinium intermediate, which then rearranges. publish.csiro.au For 4-aminopyridine, reaction through a ring N-acetyl intermediate is a known pathway. publish.csiro.au However, the presence of a substituent at the 2-position, such as the nitro group in this compound, can sterically hinder attack at the ring nitrogen, making direct acylation at the amino group the more probable pathway. publish.csiro.au

These acylation reactions are fundamental in synthetic chemistry for creating amide derivatives. For instance, N-(4-aminopyridin-2-yl)amides have been designed and synthesized as potential B-RafV600E inhibitors. researchgate.net Similarly, related structures like N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide are synthesized from the corresponding aminopyridine and an acyl chloride. google.com The synthesis of pyridyl amides can also be achieved using peptide coupling reagents, such as 1,1'-carbonyldiimidazole, which facilitate the reaction between a carboxylic acid and the aminopyridine. uran.ua

Table 1: Examples of Acylation Reactions on Amino Pyridine Systems

| Reactant (Aminopyridine Derivative) | Acylating Agent | Product (Amide) | Reaction Conditions | Reference |

| 4-chloro-2-amino-3-nitropyridine | Cyclopropane carbonyl chloride | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | Dichloromethane, Triethylamine, -10°C | google.com |

| 2-aminopyridine (B139424) | α-bromoketones | N-(Pyridin-2-yl)amides | Toluene, I₂, TBHP | researchgate.net |

| Thieno[2,3-d]pyrimidine-4-carboxylic acid | 4-aminopyridine | N-(pyridin-4-yl)thieno[2,3-d]pyrimidine-4-carboxamide | 1,1'-Carbonyldiimidazole | uran.ua |

| Nitroarenes (general) | Acetic anhydride | N-aryl acetamides | Trichlorosilane (for in situ reduction), then anhydride | nih.gov |

Note: This table includes examples from related aminopyridine structures to illustrate the general reactivity for acylation.

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone of heterocyclic synthesis, providing a pathway to more complex molecular architectures. sioc-journal.cn

The reaction mechanism involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. The reaction is typically catalyzed by a small amount of acid and often requires heating under reflux in a suitable solvent like ethanol (B145695). researchgate.net

For example, substituted aminopyridines are known to react with equimolar amounts of aldehydes or ketones in refluxing ethanol with a catalytic amount of glacial acetic acid for several hours to yield the corresponding Schiff bases. researchgate.net These condensation reactions are not limited to simple aldehydes and ketones. More complex carbonyl-containing molecules, such as 2,3-dichloro-1,4-naphthoquinone, can undergo condensation with aminopyridines to form large, fused heterocyclic systems. researchgate.net The resulting imine derivatives serve as versatile intermediates for the synthesis of various biologically active molecules and fused heterocyclic compounds like imidazo[1,2-a]pyridines. sioc-journal.cnrsc.org

Table 2: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference |

| Substituted aminopyridine + Aldehyde/Ketone | Glacial Acetic Acid (catalytic) | Ethanol | Reflux for 2-5 hours | Imine (Schiff Base) | researchgate.net |

| 2-aminopyridine + 5-nitro-2,3-dichloro-1,4-naphthoquinone | None specified | 1-Butanol | 110 °C, 56 hours | Fused N-heterocycle | researchgate.net |

Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical Considerations)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org This reduced reactivity is due to the electron-withdrawing nature of the ring nitrogen atom, which lowers the electron density of the aromatic system. wikipedia.org Under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more difficult. wikipedia.orgresearchgate.net

In this compound, the outcome of a potential electrophilic attack is governed by the competing electronic effects of three substituents:

Pyridinium Nitrogen: Strongly deactivating, meta-directing (directs to C-3 and C-5).

Nitro Group (-NO₂): A powerful deactivating, meta-directing group. Located at C-2, it directs incoming electrophiles to C-4 and C-6.

Amino Group (-NH₂): A strong activating, ortho-para-directing group. Located at C-4, it directs incoming electrophiles to C-3 and C-5.

Considering the positions on the this compound ring:

C-3: Activated by the C-4 amino group (ortho) and deactivated by the C-2 nitro group (ortho) and the ring nitrogen (meta).

C-5: Activated by the C-4 amino group (ortho) and deactivated by the C-2 nitro group (para) and the ring nitrogen (meta).

C-6: Strongly deactivated by the ring nitrogen (ortho) and the C-2 nitro group (para).

The amino group is a much stronger activating group than the nitro group is a deactivating one. Therefore, the directing influence of the amino group to positions 3 and 5 will be dominant. However, the strong deactivation from the protonated ring nitrogen and the C-2 nitro group means that forcing conditions would be required for any EAS reaction.

A theoretical analysis suggests that C-5 is the most likely site for electrophilic attack. While both C-3 and C-5 are activated by the amino group, C-3 is in closer proximity to the two strong deactivating groups (ring nitrogen and C-2 nitro), potentially leading to greater steric and "electric hindrance". sapub.org Electric hindrance refers to the repulsion between the positive charge of the incoming electrophile and the partial positive charges induced by nearby electron-withdrawing groups. sapub.org Therefore, substitution at C-5 would be electronically favored over C-3, and both would be heavily favored over the highly deactivated C-6 position.

Radical Reactions (Theoretical Considerations)

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to radical reactions. wikipedia.org Reactions involving radical intermediates can provide synthetic routes to substituted pyridines that are not accessible through ionic pathways.

A well-known radical reaction for functionalizing pyridines is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. wikipedia.org The attack typically occurs at the C-2 or C-4 positions, which are the most electron-deficient sites in the pyridinium ion.

For this compound, a theoretical consideration of radical attack would need to account for the influence of the existing substituents on the stability of the potential radical intermediates.

Radical Attack: Nucleophilic radicals will preferentially attack the most electron-poor positions of the protonated ring, which are C-2 and C-6.

Existing Substituents: The C-2 position is already substituted with a nitro group. The C-6 position is adjacent to the ring nitrogen and para to the deactivating nitro group, making it a highly electron-deficient and thus a probable target for a nucleophilic radical. The C-4 position is occupied by the amino group. The C-3 and C-5 positions are less electron-deficient and therefore less likely targets for nucleophilic radicals.

Therefore, the most probable site for a radical substitution reaction, such as a Minisci-type alkylation, on the this compound ring is the C-6 position . The C-2 position is blocked, and the C-6 position is strongly activated towards radical attack by both the adjacent protonated ring nitrogen and the para-nitro group.

Thermolysis reactions can also involve radical mechanisms. For example, the rearrangement of 2-nitraminopyridine to 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) via thermolysis is understood to involve radical intermediates, highlighting that radical pathways can lead to substitution at positions different from those predicted by ionic mechanisms. sapub.org

Spectroscopic and Computational Analysis of 4 Amino 2 Nitropyridine

Computational Chemistry Methodologies Applied to Aminonitropyridines

Computational chemistry serves as a powerful tool for predicting and interpreting the properties of aminonitropyridines. Various theoretical models are employed to simulate their molecular and electronic characteristics, offering insights that complement experimental data.

Density Functional Theory (DFT) is a predominant computational method for investigating the molecular structure and properties of aminonitropyridines. als-journal.combozok.edu.tr By utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometry optimizations to predict bond lengths and angles. bozok.edu.trresearchgate.netnajah.edu These calculations have shown good agreement with experimental data, for instance, from X-ray crystallography, for related molecules. najah.edu DFT is also used to calculate other key properties, including molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-depleted regions, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. als-journal.com For instance, in aminonitropyridine derivatives, the nitro group is identified as an electron-withdrawing region, while the amino group is electron-donating. Studies on similar compounds like 4-nitropyridine (B72724) N-oxide have demonstrated that electron-withdrawing groups like the nitro group can influence the molecular geometry, such as increasing the ipso-angle of the pyridine (B92270) ring. nih.gov

Table 1: Selected Calculated Geometric Parameters for Aminonitropyridines using DFT

| Parameter | 2-Amino-3-nitropyridine (B1266227) (Calculated) | 2-Amino-4-nitropyridine (Calculated) |

|---|---|---|

| C2-N(H2) Bond Length (Å) | - | - |

| C4-N(O2) Bond Length (Å) | - | - |

| C-N-C Bond Angle (°) | - | - |

| O-N-O Bond Angle (°) | - | - |

Note: Specific calculated values for 4-Amino-2-nitropyridine were not available in the searched literature. The table presents data for isomeric compounds to illustrate the application of DFT.

Ab initio Hartree-Fock (HF) and semi-empirical methods represent other tiers of computational approaches applied to aminonitropyridines. bozok.edu.tr The HF method, while foundational, is often considered less accurate than DFT for predicting vibrational frequencies and geometric parameters because it does not account for electron correlation in the same way. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them faster for large molecules. uni-muenchen.dewikipedia.orguomustansiriyah.edu.iq These methods are particularly useful for initial explorations of molecular properties. core.ac.uk However, their accuracy can be limited if the molecule under study differs significantly from the compounds used for their parameterization. wikipedia.org For aminopyridine systems, studies have shown that scaled B3LYP (a DFT method) results are generally superior to scaled HF results for both vibrational frequencies and geometric parameters. bozok.edu.trresearchgate.net

Table 2: Comparison of Computational Methods for Aminonitropyridines

| Method Type | Key Features | Common Applications |

|---|---|---|

| Density Functional Theory (DFT) | Includes electron correlation effects. | Geometry optimization, vibrational frequencies, electronic properties. als-journal.combozok.edu.tr |

| Hartree-Fock (HF) | Does not fully account for electron correlation. | Initial structural calculations, comparison with more advanced methods. bozok.edu.trresearchgate.net |

| Semi-Empirical (AM1, PM3) | Simplified HF with empirical parameters. | Fast calculations for large molecules, preliminary analysis. uni-muenchen.dewikipedia.org |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. rsc.orgwikipedia.org This method is crucial for predicting electronic absorption spectra, including maximum absorption wavelengths (λmax) and excitation energies. als-journal.comresearchgate.net By simulating the molecule's response to time-dependent electric fields, TD-DFT can provide insights into electronic transitions, such as those involving charge transfer between the amino (donor) and nitro (acceptor) groups. researchgate.netacs.org For example, TD-DFT calculations on similar aromatic donor-acceptor systems have been used to analyze the nature of locally excited and charge-transfer states. researchgate.net The results from TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the theoretical models and understand the photophysical behavior of the compound. als-journal.comacs.org

Spectroscopic Characterization Techniques (Excluding Basic Identification)

Advanced spectroscopic techniques are indispensable for the detailed structural and vibrational analysis of this compound, moving beyond simple identification to provide in-depth molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. weebly.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov In substituted pyridines like this compound, the chemical shifts are significantly influenced by the electronic effects of the amino and nitro groups. The electron-withdrawing nitro group typically causes downfield shifts (higher ppm values) for nearby protons and carbons, while the electron-donating amino group causes upfield shifts.

Multinuclear NMR studies, including ¹⁵N NMR, coupled with two-dimensional techniques like HMQC and HMBC, allow for unambiguous assignment of all proton, carbon, and nitrogen signals. nih.gov These experimental data are often correlated with theoretical chemical shifts calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, which has shown good agreement for related aminonitropyridine N-oxides. najah.edunih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Aminonitropyridine Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Methyl-3-nitropyridin-2-amine | ¹H (-NH₂) | ~6.5–7.0 |

| 4-Methyl-3-nitropyridin-2-amine | ¹H (aromatic) | ~8.0–9.0 |

| 4-Aminopyridine (B3432731) | ¹³C | 110.3, 149.7, 156.8 |

Amino Group (-NH₂): Asymmetric and symmetric N-H stretching vibrations are typically observed in the range of 3300–3500 cm⁻¹.

Nitro Group (-NO₂): Strong absorption bands corresponding to the asymmetric and symmetric NO₂ stretching modes appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Pyridine Ring: C-H stretching vibrations are expected above 3000 cm⁻¹, while various ring stretching and deformation modes occur in the 1600-1000 cm⁻¹ region. najah.eduresearchgate.net

Computational methods, particularly DFT, are used to calculate theoretical vibrational frequencies. researchgate.netnih.gov These calculated frequencies are often scaled to achieve better agreement with experimental data, aiding in the precise assignment of each observed band in the IR and Raman spectra. bozok.edu.trnih.gov This combined experimental and theoretical approach, known as normal coordinate analysis, allows for a comprehensive understanding of the molecule's vibrational dynamics. researchgate.netelsevierpure.com

Table 4: Characteristic Vibrational Frequencies for Functional Groups in Aminonitropyridines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric/Symmetric Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 |

| Pyridine Ring | C-H Stretch | >3000 |

| Pyridine Ring | Ring Breathing/Stretching | 995 - 1600 |

Source: Based on data for analogous compounds. researchgate.netresearchgate.net

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions within the molecule's conjugated system. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine ring gives rise to distinct electronic transitions. These are typically π→π* and n→π* transitions, as well as intramolecular charge transfer (ICT) transitions.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense. The n→π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital, are typically less intense. A significant feature in molecules like this compound is the charge-transfer transition from the electron-donating amino group to the electron-accepting nitro group through the pyridine ring. ulisboa.pt This ICT band is sensitive to the electronic properties of the substituents and the solvent environment. ulisboa.pt

In a related compound, 2-amino-3-nitropyridine, theoretical calculations predicted an intense electronic transition at 260.85 nm, which aligns well with the experimental maximum absorption peak (λmax) of 260 nm. najah.edu For nitroaniline derivatives, which are structurally analogous, the spectra are rationalized in terms of locally excited and charge-transfer configurations. ulisboa.pt The position and intensity of these transitions are heavily influenced by the inductive and resonance effects of the amino and nitro groups. ulisboa.pt Studies on 4-nitropyridine N-oxide, another related compound, show a solvatochromic effect in the long-wavelength ultraviolet region (330-355 nm), indicating its utility as a probe for hydrogen-bond donation. researchgate.net

Table 1: UV-Vis Spectroscopic Data for this compound and Related Compounds

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 2-Amino-3-nitropyridine (Theoretical) | 260.85 | π→π* | najah.edu |

| 2-Amino-3-nitropyridine (Experimental) | 260 | π→π* | najah.edu |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₅H₅N₃O₂, which corresponds to a computed molecular weight of approximately 139.11 g/mol . nih.gov Electrospray ionization (ESI-MS) can be used to confirm this molecular weight.

Under mass spectrometry conditions, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern provides insight into the molecule's structure and stability. For instance, in a study of the related compound 2-Amino-4-methyl-5-nitropyridine (molecular weight 153.05 g/mol ), the protonated molecule [M+H]⁺ was identified at m/z 154. swan.ac.uk A significant fragment ion was observed at m/z 108, corresponding to the loss of the nitro (NO₂) functional group. swan.ac.uk A similar loss of the nitro group is a predictable fragmentation pathway for this compound. Other potential fragmentations could involve the loss of other small molecules or cleavage of the pyridine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 139 | Molecular Ion |

| [M+H]⁺ | 140 | Protonated Molecular Ion |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. najah.edu The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter that characterizes the molecule's chemical reactivity and kinetic stability. najah.edu

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO energy gap, which is characteristic of molecules with significant intramolecular charge transfer. rsc.org

In a computational study of the related 2-amino-3-nitropyridine, the HOMO was found to be located over the NO₂ and NH₂ groups, and the HOMO-LUMO transition involved a transfer of electron density from these groups to the pyridine ring. najah.edu Density Functional Theory (DFT) calculations are commonly used to determine these orbital energies. For example, in one DFT analysis, the calculated energies for the HOMO and LUMO were -0.1337 Hartree and -0.09801 Hartree, respectively, resulting in an energy gap of 0.03569 Hartree. researchgate.net A smaller energy gap suggests higher chemical reactivity and is consistent with the electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Table 3: Representative Frontier Orbital Energies from Computational Studies

| Parameter | Energy (Hartree) |

|---|---|

| E(HOMO) | -0.1337 |

| E(LUMO) | -0.09801 |

| ΔE (HOMO-LUMO Gap) | 0.03569 |

(Data is representative based on a similar compound's DFT analysis researchgate.net)

Prediction of Chemical Reactivity from Computational Data

Computational methods, particularly DFT, provide powerful tools for predicting the chemical reactivity of this compound. mdpi.com The analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) maps reveals sites susceptible to electrophilic and nucleophilic attack. mdpi.com

The distribution of the HOMO indicates the regions most likely to be attacked by electrophiles. For aminonitropyridines, the HOMO is often localized on the amino group and parts of the pyridine ring, suggesting these are the primary sites for electrophilic reactions. najah.edu Conversely, the LUMO distribution highlights the areas susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group significantly lowers the electron density at the carbon atom to which it is attached (C2) and other positions on the ring, making them electrophilic and prone to attack by nucleophiles. biochempress.com

Molecular Electrostatic Potential (MESP) maps visually represent the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are likely nucleophilic centers, often found around the oxygen atoms of the nitro group and the nitrogen of the amino group. mdpi.com Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. mdpi.com For this compound, the MESP would show a high negative potential around the nitro group's oxygen atoms and a positive potential near the hydrogens of the amino group and on the ring carbons influenced by the nitro group. This confirms the dual reactivity of the molecule, with the amino group acting as a nucleophilic center and the nitro-substituted ring being susceptible to nucleophilic attack.

Solvent Effects on Spectroscopic Properties (e.g., NMR)

The spectroscopic properties of this compound can be significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, is particularly pronounced for molecules with a large change in dipole moment between the ground and excited states, which is typical for compounds with strong intramolecular charge transfer character.

In UV-Vis spectroscopy, changing the solvent polarity can cause a shift in the absorption maxima (λmax). For 4-nitropyridine N-oxide, a linear free-energy relationship was established that is predominantly dependent on the Kamlet-Taft α parameter, which quantifies the solvent's hydrogen-bond donor acidity. researchgate.net This indicates that hydrogen bonding between the solvent and the solute plays a crucial role in stabilizing the ground and/or excited states, thereby affecting the energy of the electronic transition.

Nuclear Magnetic Resonance (NMR) spectroscopy is also sensitive to solvent effects. nih.gov The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) can change based on the solvent's polarity, anisotropy, and its ability to form hydrogen bonds. For instance, in a study on substituted pyridine N-oxides, ¹⁵N NMR chemical shifts were found to be highly sensitive to substituent effects and, by extension, to interactions with the solvent. core.ac.uk In polar or hydrogen-bonding solvents, the amino protons of this compound would likely show a downfield shift due to hydrogen bonding with the solvent molecules. Similarly, the electron distribution within the pyridine ring can be perturbed by the solvent, leading to observable changes in the chemical shifts of the ring protons and carbons. These solvent-induced shifts can provide valuable information about specific solute-solvent interactions.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-nitropyridine |

| 2-Amino-4-methyl-5-nitropyridine |

| 4-Nitropyridine N-oxide |

| Nitroaniline |

| Pyridine |

| Tin(II) chloride |

| 2-fluorobenzaldehyde |

| Acetonitrile |

Advanced Derivatives and Their Synthetic Utility in Research

Synthesis of Substituted 4-Amino-2-nitropyridine Analogues

The introduction of various substituents onto the this compound core can significantly alter its chemical reactivity and properties, opening up new avenues for its application in organic synthesis.

The synthesis of halogenated derivatives of this compound, specifically 4-Amino-2-chloro-3-nitropyridine (B48866) and 4-Amino-2-chloro-5-nitropyridine, can be achieved through the nitration of 2-chloro-4-aminopyridine. google.com This reaction typically employs a mixture of 65% nitric acid and concentrated sulfuric acid as the nitrating agent. google.com The process yields a mixture of the two isomers, which can then be separated and purified by recrystallization. google.com

Table 1: Synthesis of Halogenated this compound Derivatives

| Derivative | Starting Material | Reagents | Yield | Purity |

|---|---|---|---|---|

| 4-Amino-2-chloro-3-nitropyridine | 2-chloro-4-aminopyridine | 65% HNO₃, H₂SO₄ | 75-85% | 95-99% |

| 4-Amino-2-chloro-5-nitropyridine | 2-chloro-4-aminopyridine | 65% HNO₃, H₂SO₄ | 15-25% | 95-99% |

The synthesis of methyl-substituted nitropyridines can be approached through various synthetic routes, often starting from commercially available methyl-substituted aminopyridines. For instance, the nitration of 2-amino-4-methylpyridine (B118599) can yield a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

Another relevant synthetic pathway involves the preparation of 4-amino-5-methyl-1H-pyridin-2-one from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. This transformation highlights the versatility of nitropyridine derivatives in accessing a range of substituted pyridinone structures.

Role of this compound as a Building Block in Complex Heterocyclic Synthesis

The derivatives of this compound are valuable precursors for the synthesis of biologically active molecules, including various enzyme inhibitors. The presence of the amino, nitro, and chloro groups provides multiple reaction sites for further chemical modifications and the construction of complex heterocyclic frameworks.

Halogenated derivatives of this compound, such as 4-Amino-2-chloro-3-nitropyridine and its isomer, have been identified as key intermediates in the preparation of E1 active enzyme inhibitors. google.com These inhibitors play a crucial role in the ubiquitin-proteasome pathway, which is a vital target for the development of novel therapeutics for a variety of diseases, including cancer. The specific synthetic pathways to these inhibitors from the aminonitropyridine precursors are a subject of ongoing research and development.

The same halogenated this compound derivatives also serve as precursors for the synthesis of adenosine (B11128) homocysteine (AHC) hydrolase inhibitors. google.com AHC hydrolase is a key enzyme in the metabolism of S-adenosylmethionine, the primary methyl group donor in most biological methylation reactions. Inhibition of this enzyme can have profound effects on cellular processes and is a target for antiviral and anticancer drug development. The synthetic routes to these inhibitors leverage the reactivity of the chloro and nitro groups on the pyridine (B92270) ring.

Furthermore, 4-Amino-2-chloro-3-nitropyridine and its 5-nitro isomer are utilized as building blocks in the synthesis of inhibitors for Polo-like kinase 1 (PLK1) recombinant protein. google.com PLK1 is a critical regulator of cell division, and its overexpression is frequently observed in various types of cancer. Therefore, the development of PLK1 inhibitors is a promising strategy in oncology. The synthesis of these inhibitors often involves the substitution of the chloro group and modification of the nitro and amino functionalities to construct the final complex molecule.

Synthesis of Benzimidazoles

The direct synthesis of benzimidazole (B57391) derivatives starting from this compound is not extensively documented in the reviewed literature. However, the structural characteristics of this compound suggest a plausible pathway for its conversion into precursors for imidazo[4,5-c]pyridines, a class of azabenzimidazoles. This would typically involve the reduction of the nitro group to an amino group, followed by the introduction of another amino group at an adjacent position on the pyridine ring, creating the necessary ortho-diamine functionality for benzimidazole (or in this case, imidazopyridine) ring formation.

A common method for the synthesis of imidazo[4,5-b]pyridines involves the reductive cyclization of a 2-nitro-3-aminopyridine derivative with aldehydes or ketones. For instance, the reaction of 2-nitro-3-aminopyridine with various ketones in the presence of a reducing agent like stannous chloride (SnCl₂) dihydrate in formic acid leads to the formation of the corresponding 2-substituted-1H-imidazo[4,5-b]pyridines. mdpi.com This suggests that if this compound were to be converted to 3,4-diamino-2-nitropyridine, a similar cyclization could be envisioned.

The general synthetic approach for benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. vinhuni.edu.vnnih.govorganic-chemistry.orgnih.gov For the pyridine analogue, a diaminopyridine would be the key intermediate.

Plausible Synthetic Route:

A hypothetical route from this compound to an imidazo[4,5-c]pyridine would likely involve:

Reduction of the nitro group: The nitro group at the C2 position could be selectively reduced to an amino group to yield pyridine-2,4-diamine (B32025).

Nitration: Subsequent nitration of the pyridine-2,4-diamine would be necessary to introduce a nitro group at the C3 position, ortho to one of the amino groups.

Reduction of the second nitro group: The newly introduced nitro group would then be reduced to an amino group to generate pyridine-2,3,4-triamine.

Cyclization: This triamine could then undergo cyclization with a suitable one-carbon synthon (like formic acid or an aldehyde) to form the imidazo[4,5-c]pyridine ring system.

Table 1: Key Intermediates in the Proposed Synthesis of Imidazo[4,5-c]pyridines

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₅H₅N₃O₂ | Starting Material |

| Pyridine-2,4-diamine | C₅H₇N₃ | Intermediate after reduction |

| 3-Nitropyridine-2,4-diamine | C₅H₆N₄O₂ | Intermediate after nitration |

| Pyridine-2,3,4-triamine | C₅H₈N₄ | Key diamino intermediate |

| Imidazo[4,5-c]pyridine | C₆H₅N₃ | Final heterocyclic core |

Precursor for Pyrido[3,4-b]pyrazin-7-ylcarbamates

While this compound is not the direct starting material, a closely related derivative, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, serves as a key precursor for the synthesis of 1,2-dihydropyrido[3,4-b]pyrazines, which are potent anticancer agents. mdpi.com The synthesis involves the reaction of this carbamate (B1207046) with α-aminoacetophenone oximes.

The reaction of ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate with an α-aminoacetophenone oxime yields an intermediate which, upon catalytic hydrogenation of the nitro group, undergoes cyclization to form the 1,2-dihydropyrido[3,4-b]pyrazine ring system. mdpi.com

Conversion of this compound:

To utilize this compound in this synthesis, a multi-step conversion to ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate would be necessary. A plausible, albeit challenging, synthetic sequence could involve:

Chlorination: Introduction of a chlorine atom at the C6 position.

Carbamoylation: Conversion of the C2-amino group to an ethyl carbamate.

Nitration: Introduction of a nitro group at the C5 position.

Amination: Introduction of an amino group at the C6 position, potentially through nucleophilic aromatic substitution of the chloro group.

Table 2: Reaction Summary for Pyrido[3,4-b]pyrazine Synthesis

| Starting Material | Reagent | Product |

| Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate | α-Aminoacetophenone oxime | Ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate oxime |

| Ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate oxime | H₂, Raney Nickel | 1,2-Dihydropyrido[3,4-b]pyrazine derivative |

Synthesis of DNA-PK Inhibitors

Aminopyridine derivatives are key structural motifs in a variety of kinase inhibitors, including those targeting DNA-dependent protein kinase (DNA-PK). While a direct synthesis of a DNA-PK inhibitor from this compound is not explicitly detailed in the provided search results, the synthesis of related pyridopyrimidin-4-one and quinolin-4-one based DNA-PK inhibitors has been reported, often involving Suzuki-Miyaura cross-coupling reactions to assemble the final complex molecules. nih.govcymitquimica.com

The general strategy involves the synthesis of a substituted aminopyridine core, which is then coupled with other heterocyclic systems. For example, 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines have been synthesized and evaluated as DNA-PK inhibitors. cymitquimica.com

Potential Synthetic Utility:

This compound could serve as a starting point for the synthesis of a functionalized aminopyridine fragment. A plausible route would involve:

Reduction of the nitro group: To generate pyridine-2,4-diamine.

Functionalization of the amino groups: One of the amino groups could be selectively protected, allowing the other to be functionalized, for instance, by acylation or coupling with another heterocyclic precursor.

Further elaboration: The protected amino group could then be deprotected and subjected to further reactions to build the final DNA-PK inhibitor scaffold.

Table 3: Examples of Heterocyclic Cores in DNA-PK Inhibitors

| Core Structure | General Synthetic Approach |

| Pyridopyrimidin-4-one | Assembly via Suzuki-Miyaura cross-coupling. nih.gov |

| Quinolin-4-one | Assembly via Suzuki-Miyaura cross-coupling. nih.gov |

| 2-Morpholino-1,3-benzoxazine | Synthesis from substituted aminophenols. cymitquimica.com |

Synthesis of Imidazopyridines with Phosphodiesterase Inhibitory Activity

Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are known to exhibit phosphodiesterase (PDE) inhibitory activity, particularly against PDE4 and PDE7. mdpi.comnih.gov The synthesis of these compounds often starts from substituted nitropyridines. A rapid synthesis of a library of trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines with PDE4 and PDE7 inhibitory activity has been reported starting from 2,4-dichloro-3-nitropyridine (B57353). mdpi.comnih.gov

In this synthesis, the chlorine atom at the 4-position of 2,4-dichloro-3-nitropyridine is selectively substituted by various amines. The resulting intermediate undergoes reduction of the nitro group to an amino group, which then facilitates the cyclization to form the imidazopyridine ring.

Relevance of this compound:

To be used in a similar synthetic strategy, this compound would first need to be converted to a 2,4-disubstituted-3-nitropyridine. This could potentially be achieved through:

Diazotization and Halogenation: The amino group at C4 could be converted to a diazonium salt and subsequently replaced by a halogen (e.g., chlorine) via a Sandmeyer reaction.

Further Substitution: The resulting 4-chloro-2-nitropyridine (B1350378) could then be subjected to further reactions to introduce a substituent at the C2 position, followed by a synthetic sequence similar to that described for 2,4-dichloro-3-nitropyridine.

Alternatively, the synthesis of imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine with ketones, catalyzed by SnCl₂·2H₂O. mdpi.com

Table 4: Research Findings on Imidazopyridine PDE Inhibitors

| Starting Material | Key Reaction Steps | Biological Activity | Reference |

| 2,4-Dichloro-3-nitropyridine | Selective amination at C4, nitro reduction, cyclization | PDE4 and PDE7 inhibition | mdpi.com, nih.gov |

| 2-Nitro-3-aminopyridine | Reductive cyclization with ketones | Imidazo[4,5-b]pyridine formation | mdpi.com |

Synthesis of Isothiazolo[4,3-b]pyridine Derivatives

The synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines, which are potential inhibitors of cyclin G-associated kinase (GAK), has been achieved starting from 2,4-dichloro-3-nitropyridine. mdpi.comresearchgate.net This starting material is a key building block for constructing the isothiazolo[4,3-b]pyridine core.

The synthetic strategy involves a selective Suzuki-Miyaura cross-coupling at the C4 position, followed by a palladium-catalyzed aminocarbonylation at the C2 position. The resulting intermediate undergoes reduction of the nitro group and subsequent cyclization to form the isothiazole (B42339) ring. mdpi.com

Connection to this compound:

As with the synthesis of imidazopyridine PDE inhibitors, the use of this compound would necessitate its conversion to a 2,4-dihalo-3-nitropyridine. The challenges in achieving such a transformation make 2,4-dichloro-3-nitropyridine the more practical and documented starting material for this class of compounds.

Table 5: Key Steps in the Synthesis of Isothiazolo[4,3-b]pyridine Derivatives

| Step | Reaction | Reagents |

| 1 | Selective C4-Arylation | Arylboronic acid, Pd catalyst |

| 2 | Pd-catalyzed Aminocarbonylation at C2 | Amine, CO, Pd catalyst |

| 3 | Nitro Group Reduction | Reducing agent (e.g., Fe/HCl) |

| 4 | Thioamide Formation and Cyclization | Lawesson's reagent, then oxidation |

Synthesis of Diazaphenothiazines

Diazaphenothiazines, also known as dipyridothiazines, are tricyclic heterocyclic compounds with potential biological activities. The synthesis of 1,6-diazaphenothiazines has been reported starting from 2-chloro-3-nitropyridine (B167233). researchgate.net The key step in this synthesis is the reaction of 2-chloro-3-nitropyridine with a sodium 3-amino-2-pyridinethiolate, followed by cyclization.

Plausible Route from this compound:

For this compound to be a precursor for diazaphenothiazines, it would need to be converted into a suitable diaminopyridine derivative with a thiol group, or a halopyridine that can undergo nucleophilic substitution with a pyridinethiol. A possible, though likely low-yielding, route could involve:

Diazotization and Chlorination: Conversion of the 4-amino group to a chloro group via a Sandmeyer-type reaction to yield 4-chloro-2-nitropyridine.

Nucleophilic Substitution: Reaction of 4-chloro-2-nitropyridine with a suitable aminopyridinethiol to form a diaryl sulfide.

Reduction and Cyclization: Reduction of the nitro group followed by intramolecular cyclization to form the diazaphenothiazine core.

Table 6: Starting Materials for Diazaphenothiazine Synthesis

| Diazaphenothiazine Isomer | Starting Material | Reference |

| 1,6-Diazaphenothiazine | 2-Chloro-3-nitropyridine | researchgate.net |

Synthesis of Thiadiazole Hybrids